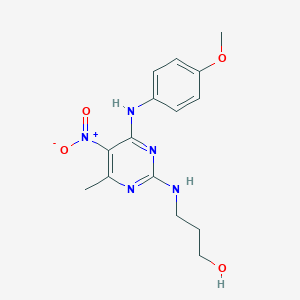

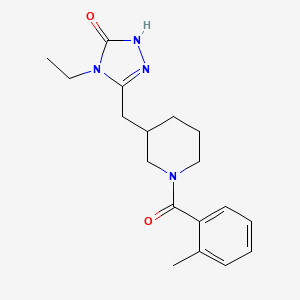

![molecular formula C19H22N2O B2354506 (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-72-4](/img/structure/B2354506.png)

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the empirical formula C11H12N2O . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years . The bonds constructed during the formation of the imidazole are crucial, and methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules . The structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Applications De Recherche Scientifique

Efficient Catalysis and Synthesis

Synthesis of sec-Butanol : Research has shown the application of imidazolide basic ionic liquids, related to the mentioned chemical structure, as efficient catalysts for the synthesis of sec-butanol from sec-butyl acetate and methanol under mild conditions. These catalysts demonstrated high conversion rates and reusability without noticeable activity loss, suggesting potential for sustainable chemical processes (Wu, Gao, Wang, & Luo, 2018).

Biodiesel Production : Another study involved the preparation of Brønsted acidic and basic ionic liquid catalysts for the transesterification of castor oil into biodiesel. A catalyst containing a benzimidazolium base was found to be particularly effective, achieving high biodiesel yields under moderate conditions. This highlights the compound's role in enhancing renewable energy sources (Khiratkar et al., 2018).

N-Methylation of Amines : The compound has been implicated in catalytic processes involving methanol as both a C1 synthon and hydrogen source. Using ruthenium chloride, selective N-methylation of amines was achieved, showcasing the compound's utility in creating valuable chemical intermediates for pharmaceuticals (Sarki et al., 2021).

Corrosion Inhibition : Imidazole-based molecules, closely related to the chemical structure , have been applied as corrosion inhibitors for carbon steel in acidic mediums. Their effectiveness correlates with the molecules' global hardness, demonstrating the potential for protecting industrial materials (Costa et al., 2021).

Fluorescence Probes : The synthesis and investigation of fluorescence properties of a Zn2+ fluorescent probe based on a similar chemical framework revealed strong fluorescence upon coordination with Zn2+, indicating applications in sensing and imaging technologies (Zheng, 2012).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol”, it has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Orientations Futures

The future directions for the research and application of imidazole derivatives are promising. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . .

Propriétés

IUPAC Name |

[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-3-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22/h4-11,14,22H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVFLPMVPSQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)